molecular formula C10H13ClFNO2 B13275732 2-{[(2-Chloro-6-fluorophenyl)methyl]amino}propane-1,3-diol

2-{[(2-Chloro-6-fluorophenyl)methyl]amino}propane-1,3-diol

Cat. No.: B13275732
M. Wt: 233.67 g/mol
InChI Key: GNTRSYAZRGEBRN-UHFFFAOYSA-N
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Description

2-{[(2-Chloro-6-fluorophenyl)methyl]amino}propane-1,3-diol is an organic compound that features a combination of chloro, fluoro, and amino functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(2-Chloro-6-fluorophenyl)methyl]amino}propane-1,3-diol typically involves the reaction of 2-chloro-6-fluorobenzylamine with propane-1,3-diol under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-{[(2-Chloro-6-fluorophenyl)methyl]amino}propane-1,3-diol can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.

    Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Common reagents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

2-{[(2-Chloro-6-fluorophenyl)methyl]amino}propane-1,3-diol has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other compounds.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-{[(2-Chloro-6-fluorophenyl)methyl]amino}propane-1,3-diol involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-6-fluoroanisole: A related compound with similar functional groups but different structural features.

    2-Chloro-6-fluorophenylacetic acid: Another related compound with a carboxylic acid functional group.

Uniqueness

2-{[(2-Chloro-6-fluorophenyl)methyl]amino}propane-1,3-diol is unique due to its specific combination of functional groups and its potential applications in various fields. Its structural features and reactivity make it a valuable compound for scientific research and industrial applications.

Properties

Molecular Formula

C10H13ClFNO2

Molecular Weight

233.67 g/mol

IUPAC Name

2-[(2-chloro-6-fluorophenyl)methylamino]propane-1,3-diol

InChI

InChI=1S/C10H13ClFNO2/c11-9-2-1-3-10(12)8(9)4-13-7(5-14)6-15/h1-3,7,13-15H,4-6H2

InChI Key

GNTRSYAZRGEBRN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)Cl)CNC(CO)CO)F

Origin of Product

United States

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